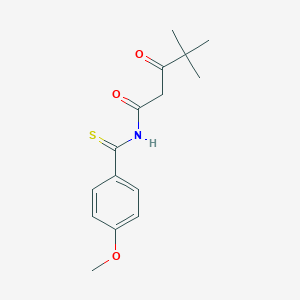

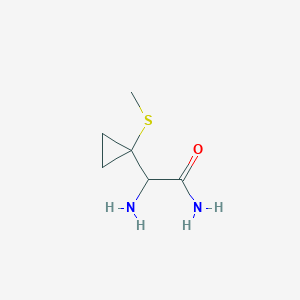

![molecular formula C41H80O16P2 B060915 [(2R)-2-十六烷酰氧基-3-[羟基-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-四羟基-5-膦酰氧基环己基]氧基磷酰基]氧基丙基]十六烷酸酯 CAS No. 165689-81-6](/img/structure/B60915.png)

[(2R)-2-十六烷酰氧基-3-[羟基-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-四羟基-5-膦酰氧基环己基]氧基磷酰基]氧基丙基]十六烷酸酯

描述

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'D-myo-inositol-3'-phosphate) (DPIP) is an important phospholipid found in all cells, and it is involved in a variety of cellular processes, including signaling, membrane trafficking, and cell growth and differentiation. DPIP is also important for the regulation of intracellular calcium levels, and it is involved in the regulation of cell metabolism. DPIP is synthesized by the enzyme phosphatidylinositol-3-kinase (PI3K) and is found in the inner leaflet of the plasma membrane. It is an important component of the phospholipid bilayer and plays a role in membrane trafficking and signaling.

科学研究应用

细胞膜研究

该化合物是一种磷脂类似物,在结构上与细胞膜的成分相似。它可以用来研究脂质层的动力学,其结构特性以及与蛋白质的相互作用。 对脂质单层的深入研究可以提供有关细胞膜功能以及特定脂质在健康和疾病中的作用的信息 .

药物递送系统

由于其结构特征,该化合物可以被掺入脂质体或其他基于脂质的载体中用于药物递送。 它可以帮助开发靶向递送系统,这些系统可以封装治疗剂并在体内的特定部位释放它们 .

生物标志物发现

作为一种人类代谢物,该化合物可以被研究其在各种代谢途径中的作用。 它可以作为某些疾病或生理状态的生物标志物,帮助诊断或监测健康状况 .

生物物理研究

该化合物形成单层的能力使其成为生物物理研究的宝贵工具,例如研究脂质单层中的滞后现象。 这项研究可以更好地了解脂质层的机械性能以及它们在压力下的行为 .

蛋白质-脂质相互作用

它可以用来研究蛋白质-脂质相互作用的特异性,这在许多生物过程中至关重要。 了解这些相互作用可以促进新药和治疗策略的开发 .

表面涂层

该化合物可以用来制造具有特定特性的表面涂层,例如疏水性或电荷。 这些涂层可以在医疗器械、植入物或作为生物传感器的一部分中得到应用 .

代谢途径分析

研究人员可以使用该化合物追踪和分析涉及磷脂的代谢途径。 这可以提供有关脂质代谢调节及其对肥胖和糖尿病等疾病的影响的信息 .

分子建模

该化合物可以用于分子建模研究,以预测脂质分子在膜内或与其他分子相互作用中的行为。 这可以帮助设计具有所需特性的分子,用于各种应用 .

作用机制

Target of Action

The compound, also known as 1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate), is a type of inositol phospholipid . These molecules are membrane-bound signaling molecules that have been implicated in almost all aspects of cellular physiology, including cellular growth, metabolism, proliferation, and survival .

Mode of Action

The compound interacts with its targets by integrating into the cell membrane due to its phospholipid nature . It then participates in signal transduction processes, influencing the activity of various proteins and enzymes within the cell .

Biochemical Pathways

The compound is involved in the phosphatidylinositol signaling system . This system plays a crucial role in multiple cellular functions, including cell growth, differentiation, and survival. The compound’s action can affect these processes, leading to changes in cellular behavior .

Result of Action

The compound’s action leads to changes in cellular signaling, which can influence various aspects of cellular physiology. This includes processes such as cell growth, metabolism, proliferation, and survival .

生化分析

Biochemical Properties

The compound [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate interacts with various enzymes and proteins within the cell . It is a substrate for phospholipase C enzymes, which cleave the compound to produce diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), two important second messenger molecules .

Cellular Effects

In the cellular context, [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate influences various cellular processes. It is involved in the regulation of cell signaling pathways, gene expression, and cellular metabolism . The breakdown products of this compound, DAG and IP3, play key roles in signal transduction pathways, influencing a variety of cellular responses .

Molecular Mechanism

At the molecular level, [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate exerts its effects through its interactions with specific enzymes and proteins. As a substrate for phospholipase C enzymes, it is cleaved to produce DAG and IP3, which then bind to and activate protein kinase C and release calcium from intracellular stores, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate can change over time. The compound is stable for several hours when adsorbed onto surfaces . At low temperatures, it forms an unusual and much thinner bilayer where the hydrocarbon chains are interdigitated .

Metabolic Pathways

The compound [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate is involved in the phosphatidylinositol signaling system . It is metabolized by phospholipase C enzymes to produce DAG and IP3, which are involved in various downstream signaling pathways .

Transport and Distribution

As a phospholipid, it is likely to be distributed in cellular membranes .

Subcellular Localization

The subcellular localization of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate is likely to be in the cellular membranes, given its role as a phospholipid

属性

IUPAC Name |

[2-hexadecanoyloxy-3-[hydroxy-(2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPQTEWIRPXBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H80O16P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

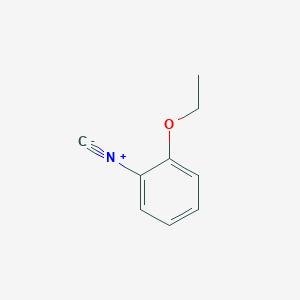

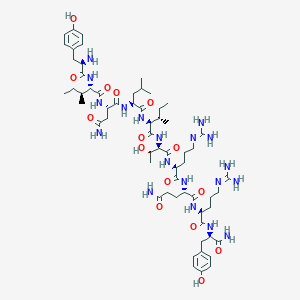

![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)

![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)